molecular formula C11H12BrFO B13581416 (1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol

(1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol

Cat. No.: B13581416
M. Wt: 259.11 g/mol
InChI Key: WONJFNZTCYVLLQ-UHFFFAOYSA-N
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Description

(1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a 5-bromo-2-fluorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol typically involves the reaction of 5-bromo-2-fluorobenzyl bromide with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of (1-(5-Bromo-2-fluorobenzyl)cyclopropyl)carboxylic acid.

    Reduction: Formation of (1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methane.

    Substitution: Formation of (1-(5-Amino-2-fluorobenzyl)cyclopropyl)methanol or (1-(5-Mercapto-2-fluorobenzyl)cyclopropyl)methanol.

Scientific Research Applications

(1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-(5-Chloro-2-fluorobenzyl)cyclopropyl)methanol
  • (1-(5-Bromo-2-chlorobenzyl)cyclopropyl)methanol
  • (1-(5-Bromo-2-methylbenzyl)cyclopropyl)methanol

Uniqueness

(1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its reactivity and interactions compared to similar compounds. This dual substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12BrFO

Molecular Weight

259.11 g/mol

IUPAC Name

[1-[(5-bromo-2-fluorophenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C11H12BrFO/c12-9-1-2-10(13)8(5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2

InChI Key

WONJFNZTCYVLLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CC(=C2)Br)F)CO

Origin of Product

United States

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